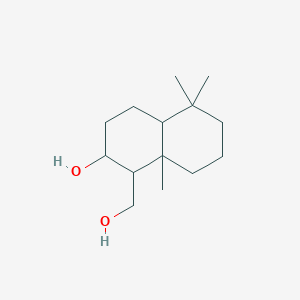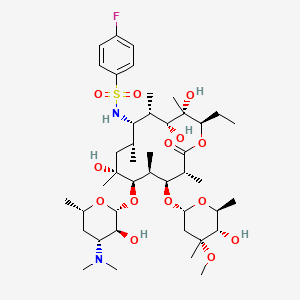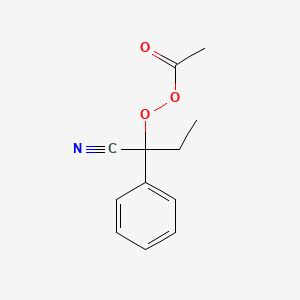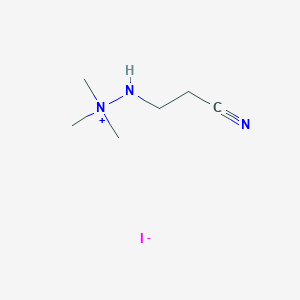![molecular formula C14H23OPSi B14600713 (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane CAS No. 60820-29-3](/img/structure/B14600713.png)
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane is a unique organophosphorus compound It is characterized by the presence of a phosphane group attached to a propylidene moiety, which is further substituted with a trimethylsilyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane typically involves the reaction of a phosphane precursor with a suitable alkylidene reagent. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a phosphane chloride derivative under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Addition: Electrophiles like bromine or hydrochloric acid are used under controlled conditions to ensure selective addition.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Halogenated or protonated derivatives.
Aplicaciones Científicas De Investigación
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal centers, facilitating catalytic processes. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane
- (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(ethyl)phosphane
Uniqueness
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Propiedades
Número CAS |
60820-29-3 |
|---|---|
Fórmula molecular |
C14H23OPSi |
Peso molecular |
266.39 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1-trimethylsilyloxypropylidene)-phenylphosphane |
InChI |
InChI=1S/C14H23OPSi/c1-14(2,3)13(15-17(4,5)6)16-12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clave InChI |
LTRWUFXHWOEFFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=PC1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)





![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)



